

YM-201636: A Potent and Selective PIKfyve Inhibitor

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

YM-201636 is a potent and selective small molecule inhibitor of PIKfyve kinase.[1][2][3] This technical guide provides a comprehensive overview of **YM-201636**, including its chemical properties, mechanism of action, and its effects on various cellular processes. Detailed experimental protocols and visualizations of key signaling pathways are presented to facilitate its application in research and drug development.

Chemical and Physical Properties

YM-201636 is a pyridofuropyrimidine compound with a molecular formula of C25H21N7O3 and a molecular weight of 467.48 g/mol .[1] Its Chemical Abstracts Service (CAS) number is 371942-69-7.[1][2][3]



Property	Value	Reference
CAS Number	371942-69-7	[1][2][3]
Molecular Formula	C25H21N7O3	[3]
Molecular Weight	467.48 g/mol	[1][2]
Formal Name	6-amino-N-[3-[4-(4-morpholinyl)pyrido[3',2':4,5]fur o[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide	[3]

Mechanism of Action and Biological Activity

YM-201636 functions as a highly potent and selective inhibitor of PIKfyve, a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[1][4]

Kinase Specificity and Potency

YM-201636 exhibits a high degree of selectivity for mammalian PIKfyve, with a reported half-maximal inhibitory concentration (IC50) of 33 nM.[1][2][4] Its inhibitory activity against other kinases is significantly lower, demonstrating approximately 100-fold selectivity over the class IA phosphoinositide 3-kinase (PI3K) p110 α (IC50 of 3.3 μ M).[1][2][4] Notably, the yeast orthologue of PIKfyve, Fab1, is insensitive to **YM-201636** (IC50 > 5 μ M).[1][2][4]

Target Kinase	IC50	Reference
PIKfyve (mammalian)	33 nM	[1][2][4]
p110α (PI3K)	3.3 μΜ	[1]
Fab1 (yeast PIKfyve)	> 5 μM	[1][2][4]

Cellular Effects

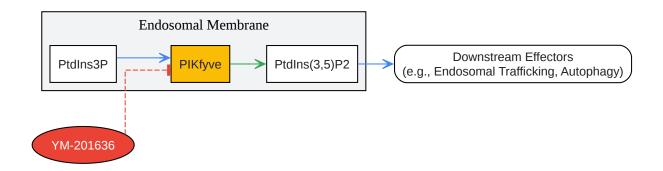


The inhibition of PIKfyve by **YM-201636** leads to a rapid decrease in the cellular levels of PtdIns(3,5)P2.[4] This disruption of phosphoinositide metabolism has profound effects on various cellular processes, including:

- Endosomal Trafficking: Treatment with YM-201636 disrupts endomembrane transport, leading to the formation of enlarged endosomes.[1][3] This phenotype mimics the effect of depleting PIKfyve using siRNA.[2][3]
- Retroviral Budding: YM-201636 has been shown to block the budding and release of retroviruses from infected cells, likely by interfering with the endosomal sorting complex required for transport (ESCRT) machinery.[1][3]
- Insulin Signaling: In adipocytes, YM-201636 inhibits both basal and insulin-activated glucose uptake with an IC50 of 54 nM.[1][3][5] It also completely blocks the insulin-dependent activation of class IA PI3K at a concentration of 0.1 μΜ.[2][5]
- Autophagy: YM-201636 has been reported to suppress the growth of liver cancer cells through the induction of autophagy.[2]

Signaling Pathway

The primary mechanism of **YM-201636** involves the direct inhibition of PIKfyve, which in turn blocks the synthesis of PtdIns(3,5)P2 from its precursor PtdIns3P. This disruption affects downstream cellular processes that are dependent on PtdIns(3,5)P2 signaling.



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Caption: Inhibition of PIKfyve by YM-201636 blocks PtdIns(3,5)P2 production.

Experimental Protocols In Vitro PIKfyve Kinase Assay

This protocol is a representative method for assessing the in vitro inhibitory activity of **YM-201636** against PIKfyve.

Materials:

- · Recombinant PIKfyve enzyme
- PtdIns3P substrate
- [y-32P]ATP
- Kinase reaction buffer
- YM-201636
- Scintillation counter

Procedure:

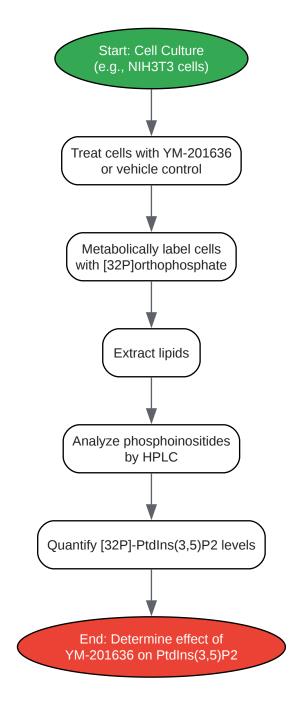
- Prepare a reaction mixture containing the kinase buffer, PtdIns3P substrate, and recombinant PIKfyve enzyme.
- Add varying concentrations of YM-201636 or vehicle control (e.g., DMSO) to the reaction mixture.
- Initiate the kinase reaction by adding [y-32P]ATP.
- Incubate the reaction at the optimal temperature and time for PIKfyve activity.
- Stop the reaction and separate the radiolabeled product (PtdIns(3,5)P2) from the unreacted [γ-32P]ATP using an appropriate method (e.g., thin-layer chromatography).
- Quantify the amount of radiolabeled product using a scintillation counter.



 Calculate the IC50 value of YM-201636 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular PtdIns(3,5)P2 Measurement

This protocol outlines a general workflow for measuring the effect of **YM-201636** on cellular PtdIns(3,5)P2 levels.



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Caption: Workflow for measuring cellular PtdIns(3,5)P2 levels after YM-201636 treatment.

Procedure:

- Culture cells (e.g., NIH3T3 cells) to the desired confluency.
- Treat the cells with the desired concentration of YM-201636 or a vehicle control for a specified period.
- Metabolically label the cells with [32P]orthophosphate to incorporate radioactivity into the cellular phosphoinositide pool.
- After labeling, lyse the cells and extract the total lipids.
- Separate the different phosphoinositide species using high-performance liquid chromatography (HPLC).
- Quantify the amount of radioactivity in the PtdIns(3,5)P2 peak to determine its cellular level.
- Compare the PtdIns(3,5)P2 levels in YM-201636-treated cells to those in control-treated cells.

Conclusion

YM-201636 is a valuable pharmacological tool for studying the biological roles of PIKfyve and its product, PtdIns(3,5)P2. Its high potency and selectivity make it a suitable probe for dissecting the intricate cellular processes regulated by this signaling lipid. The information and protocols provided in this guide are intended to support the effective use of **YM-201636** in research and to facilitate further investigations into its therapeutic potential.

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